molecular formula C15H21NO4 B075887 Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate CAS No. 14028-68-3

Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Cat. No. B075887
CAS RN: 14028-68-3
M. Wt: 279.33 g/mol
InChI Key: RLUWHGCQILMZMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves several key reactions, starting from 3,4-dihydro-6,7-dimethoxyisoquinoline. One study describes the reactivity of this compound towards nitrilimines, leading to the formation of ethyl 2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline-1-ylidene)-2-(N-phenyl-N′-benzylidene-hydrazine) acetate through a series of chemical transformations (Abdallah, 2002).

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate has been elucidated using various spectroscopic techniques. For instance, crystal structure, Hirshfeld surface analysis, and DFT studies were conducted on a related compound, showcasing the intricacies of its molecular geometry and electronic properties (Baba et al., 2019).

Chemical Reactions and Properties

Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate undergoes various chemical reactions, leading to the synthesis of novel compounds. For example, its coupling with diazotized anilines yields a range of heterocyclic compounds with potential biological activities (Saleh et al., 2020). Additionally, the Lewis acid-catalyzed reaction with ethyl (arylimino)acetates offers a synthetic route to pyrrolidine and tetrahydroquinoline derivatives (Lu & Shi, 2007).

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a chemical compound that can be used in the synthesis of more complex molecules .
  • Pharmaceutical Research

    • Summary of Application : Compounds similar to Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate have been used in the preparation of pharmaceuticals .
  • Starting Material for Complex Isoquinolines and Quinolizidines

    • Summary of Application : This compound has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .
  • Preparation of Dopamine Agonists

    • Summary of Application : Compounds similar to Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate have been used in the preparation of dopamine agonists .
  • Antibacterial Property

    • Summary of Application : A novel compound similar to Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
    • Results or Outcomes : The compound showed antibacterial activity against the tested strains .
  • Neurodegenerative Disorders

    • Summary of Application : Compounds based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which includes Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate, have shown diverse biological activities against various neurodegenerative disorders .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUWHGCQILMZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456322
Record name Ethyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

CAS RN

14028-68-3
Record name Ethyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KA Bapat - 2019 - lib.unipune.ac.in
Fingolimod also called FTY 720 is a synthetic compound, chemically known as 2-amino-2-(2-(4-octylphenyl) ethyl)-1, 3-propanediol 1. It is currently available as Gilenya from Novartis, …
Number of citations: 2 lib.unipune.ac.in

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